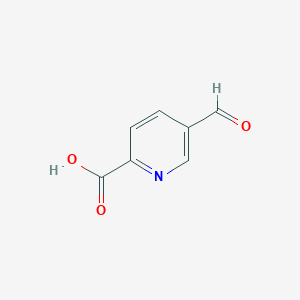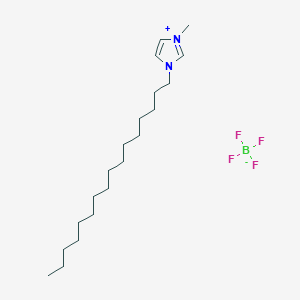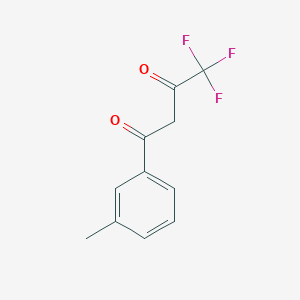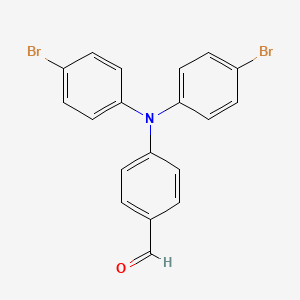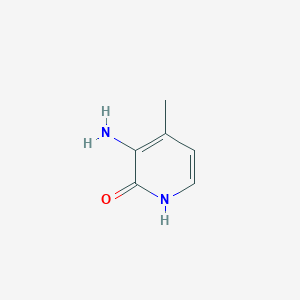
1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
Descripción general
Descripción
“1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C12H21NO4 . It is used in various chemical reactions and has several synonyms, including "1,3-Pipéridinedicarboxylate de 3-méthyle et de 1- (2-méthyl-2-propanyle)" .
Molecular Structure Analysis
The molecular structure of “1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate” is characterized by its molecular formula C12H21NO4 . The average mass of the molecule is 243.299 Da, and the monoisotopic mass is 243.147064 Da .Physical And Chemical Properties Analysis
“1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate” has a density of 1.1±0.1 g/cm3, a boiling point of 307.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 54.8±3.0 kJ/mol, and the flash point is 139.7±25.9 °C . The compound has a molar refractivity of 62.4±0.3 cm3, and it has 5 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación
GABAA Receptor Agonists Synthesis
This compound is used as a reactant in the synthesis of GABAA receptor agonists . These are compounds that can bind to GABA receptors in the brain and enhance their activity, potentially offering therapeutic benefits for conditions like anxiety, insomnia, and epilepsy .
Piperidine Derivatives Production
It serves as a precursor for creating various piperidine derivatives . Piperidine is a versatile building block in organic chemistry and is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Selective TACE Inhibitors Development
Researchers use Ethyl 1-Boc-3-methylpiperidine-3-carboxylate in the development of selective TACE inhibitors . TACE (TNF-alpha converting enzyme) inhibitors have potential applications in treating inflammatory diseases such as rheumatoid arthritis .
HDL-Elevating Agents Creation
This compound is involved in creating HDL-elevating agents . High-density lipoprotein (HDL) is known as “good” cholesterol, and agents that can increase its levels are beneficial in managing cardiovascular diseases .
α-Sulfonyl Hydroxamic Acid Derivatives Synthesis
It is also a reagent for synthesizing α-sulfonyl hydroxamic acid derivatives . These derivatives are studied for their role as matrix metalloproteinase (MMP) inhibitors, which have implications in cancer treatment and other diseases involving tissue remodeling .
Iboga-Alkaloid Family Chemicals Synthesis
Lastly, Ethyl 1-Boc-3-methylpiperidine-3-carboxylate is used in synthesizing chemicals within the Iboga-alkaloid family . These alkaloids are of interest due to their psychoactive properties and potential use in treating addiction disorders .
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-methylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)8-7-9-15(10-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJSGZQOVOWWST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608952 | |
| Record name | 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | |
CAS RN |
278789-43-8 | |
| Record name | 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


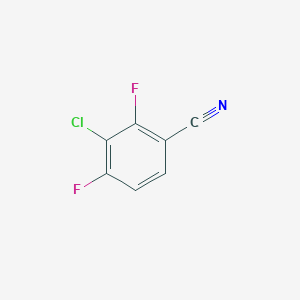
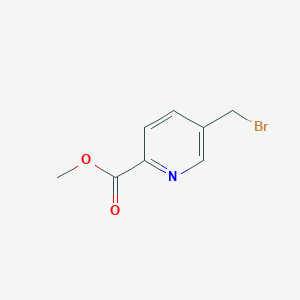
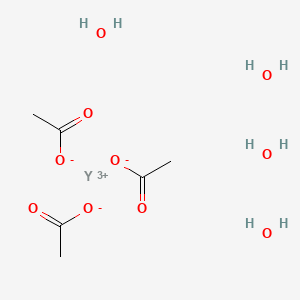

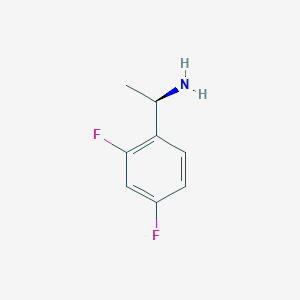
![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1592245.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592246.png)
